REACTION_CXSMILES
|
[C:1]([NH2:6])(=[S:5])[CH:2]([CH3:4])[CH3:3].Cl[CH2:8][C:9]([CH2:11]Cl)=O.ClC[C:15]1SC=C[N:19]=1.CN>C1COCC1>[CH:2]([C:1]1[S:5][CH:8]=[C:9]([CH2:11][NH:19][CH3:15])[N:6]=1)([CH3:4])[CH3:3]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=S)N
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
34.1 g
|
Type
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reactant
|
Smiles
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ClCC(=O)CCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClCC=1SC=CN1
|
Name
|
|
Quantity
|
376 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Type
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CUSTOM
|
Details
|
with mechanical stirring under nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
A 10 ml rinse of THF
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in a 250 ml flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained below 25° C. during addition with a 15°±5° C. bath
|
Type
|
CUSTOM
|
Details
|
after which it was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 25° C. during addition
|
Type
|
CUSTOM
|
Details
|
After half an hour the bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 3 hours at ambient temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum with a 50° C. bath to an end volume of 310 mls
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride (2×160 mls)
|
Type
|
WASH
|
Details
|
The combined organics were then washed with 1×150 g of 20% ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous washes were then back extracted with 150 mls methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined product methylene chloride layers were then extracted with 100 g of a solution of 25 g conc. HCl and 75 g water
|
Type
|
WASH
|
Details
|
This acidic product solution was then washed with 135 mls methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
Next the acidic product solution was cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from this mixture with methylene chloride (2×135 mls)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |